![molecular formula C20H17N3O B3134132 5-[1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 400077-28-3](/img/structure/B3134132.png)
5-[1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
Overview
Description
5-[1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a chemical compound that has been the subject of extensive scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This compound has shown great potential in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of benzimidazole derivatives, including structures similar to 5-[1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone, have been extensively explored. These compounds are synthesized through various chemical reactions and characterized using techniques like NMR, IR, MS, and UV/Vis spectroscopy. For instance, compounds such as 1-methyl-2{[(3,4,5-tri substituted pyridine2-yl) methyl] sulfanyl}-5-nitro-1H-benzimidazoles have been synthesized and characterized, providing a foundation for understanding the properties and potential applications of similar benzimidazole derivatives (Prasad, Rani, & Anusha, 2018).
Antimicrobial Activity
Several benzimidazole derivatives exhibit notable antimicrobial properties. For example, certain synthesized benzimidazole compounds have been evaluated for their antimicrobial activity against various bacterial and fungal strains, demonstrating potential as antimicrobial agents. The study of these compounds contributes to the ongoing search for new and effective antimicrobial substances that can combat resistant strains of bacteria and fungi (Desai, Jadeja, & Khedkar, 2022).
Molecular Docking Studies
Molecular docking studies play a crucial role in understanding the interactions between benzimidazole derivatives and biological targets. These studies help in elucidating the binding modes and potential biological activities of these compounds. For instance, docking studies against microbial DNA gyrase have provided valuable insights into how these molecules might interact with biological targets, offering a theoretical basis for their potential antimicrobial properties (Desai, Jadeja, & Khedkar, 2022).
Energy Metabolism in Parasites
Benzimidazole derivatives have been studied for their effects on the energy metabolism of parasites such as Ancylostoma ceylanicum and Nippostrongylus brasiliensis. These studies have shown that certain compounds can inhibit glucose uptake and affect ATP production in mitochondria, indicating potential applications in antiparasitic therapies (Srivastava, Gupta, Katiyar, & Srivastava, 1989).
properties
IUPAC Name |
5-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-6-8-15(9-7-14)13-23-18-5-3-2-4-17(18)22-20(23)16-10-11-19(24)21-12-16/h2-12H,13H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBJXGFHDGHJMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CNC(=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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